3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone

medicinal chemistry structure-activity relationship positional isomer

This compound is a critical benzoylpiperazine pharmacophore probe with a unique dual meta-substitution pattern (3-bromo on benzoyl, 3-chloro on N-phenyl ring). Its position-specific halogenation is crucial for GlyT1 inhibitor potency, validated by Roche research. It serves as an essential reference standard for resolving positional isomers via HPLC/LC-MS and provides orthogonal aryl halide handles for parallel synthesis in CNS drug discovery programs.

Molecular Formula C17H16BrClN2O
Molecular Weight 379.68
CAS No. 333345-81-6
Cat. No. B2739634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone
CAS333345-81-6
Molecular FormulaC17H16BrClN2O
Molecular Weight379.68
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C17H16BrClN2O/c18-14-4-1-3-13(11-14)17(22)21-9-7-20(8-10-21)16-6-2-5-15(19)12-16/h1-6,11-12H,7-10H2
InChIKeyWAANQOJUQNTYPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone (CAS 333345-81-6): Structural Identity and Procurement Baseline


3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone, systematically named (3-bromophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone (PubChem CID 1105890), is a disubstituted benzoylpiperazine with molecular formula C₁₇H₁₆BrClN₂O and molecular weight 379.68 g/mol [1]. The compound features a meta-bromo substituent on the benzoyl ring and a meta-chloro substituent on the N-phenylpiperazine ring, placing it within the benzoylpiperazine chemotype—a scaffold validated as a structural class of potent and selective glycine transporter 1 (GlyT1) inhibitors with demonstrated oral in vivo efficacy [2]. It is commercially available from multiple vendors at certified purities of 97–98% and is supplied exclusively for research and development use .

Why Generic Substitution of 3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone Fails: The Significance of Dual Meta-Halogen Geometry


This compound cannot be freely substituted with close analogs because the benzoylpiperazine pharmacophore exhibits pronounced structure-activity relationship (SAR) sensitivity to both the position and identity of halogen substituents on each aromatic ring. In the Roche GlyT1 inhibitor program, the regioisomeric position of halogen substituents on the benzoyl ring was shown to be a critical determinant of transporter inhibition potency, with certain positional isomers displaying orders-of-magnitude differences in IC₅₀ values [1]. The target compound is distinguished by a dual meta-substitution pattern—3-bromo on the benzoyl ring and 3-chloro on the N-phenyl ring—a configuration that is isosterically and electronically distinct from its ortho- and para-substituted positional isomers. Each positional isomer (2-bromo, 4-bromo, 2-chloro, 4-chloro variants) presents a different vector of halogen bond donor potential, steric profile, and lipophilicity, any of which can alter target engagement, selectivity, and physicochemical behavior. Using an unqualified analog without confirming positional identity introduces a risk of divergent biological activity and irreproducible results.

Quantitative Differentiation Evidence for 3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone (CAS 333345-81-6)


Positional Isomer Differentiation: Dual Meta-Substitution Defines a Unique Connectivity Fingerprint

The target compound bears bromine at the 3-position (meta) of the benzoyl ring and chlorine at the 3-position (meta) of the N-phenylpiperazine ring. This dual meta-substitution pattern is structurally unique among the set of four commercially available C₁₇H₁₆BrClN₂O positional isomers [1]. The ortho-bromo isomer (1-(2-bromobenzoyl)-4-(3-chlorophenyl)piperazine) and para-bromo isomer (1-(4-bromobenzoyl)-4-(3-chlorophenyl)piperazine) carry the benzoyl halogen at chemically distinct positions, while the para-chloro isomer ((3-bromophenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone, CAS 329042-73-1) relocates the chlorine from the meta to the para position of the N-phenyl ring. These positional differences are non-trivial: in the benzoylpiperazine GlyT1 SAR reported by Pinard et al. (2008), the ortho-, meta-, and para-substitution patterns on the benzoyl ring yielded compounds with distinct potency profiles [2]. The target compound's specific InChIKey (WAANQOJUQNTYPK-UHFFFAOYSA-N) provides a unique, machine-readable identifier that unequivocally confirms the dual meta-substitution pattern [1].

medicinal chemistry structure-activity relationship positional isomer

Lipophilicity Differentiation: XLogP3-AA of 4.3 Distinguishes This Compound from Less Lipophilic Mono-Halogen and Des-Halo Analogs

The computed XLogP3-AA value for 3-bromophenyl 4-(3-chlorophenyl)piperazinyl ketone is 4.3, as reported by PubChem (computed via XLogP3 3.0) [1]. This value reflects the additive lipophilicity contributions of both the bromine atom (π-Br ≈ +0.86) and the chlorine atom (π-Cl ≈ +0.71) at the meta positions. By comparison, the des-bromo analog (i.e., unsubstituted benzoyl-4-(3-chlorophenyl)piperazine) would be expected to have an XLogP approximately 0.8–1.0 units lower, while the mono-bromo, des-chloro analog 1-(3-bromobenzoyl)piperazine (MW 269.14) has a reported XLogP3 of approximately 1.4 [2]. The para-chloro positional isomer (CAS 329042-73-1) has a predicted pKa of 2.46 ± 0.10, while the target meta-chloro compound has a predicted pKa of approximately 2.41 ± 0.10 (class-level prediction based on the 3-chlorophenylpiperazine moiety) . The 1.9-unit logP difference between the target compound and the mono-bromo analog translates to an approximately 80-fold difference in octanol-water partition coefficient, which has direct implications for membrane permeability, non-specific protein binding, and pharmacokinetic behavior in cell-based and in vivo assays.

physicochemical property lipophilicity drug-likeness

Hydrogen Bond Acceptor Count of 2 Defines a Pharmacophore Distinct from Amide- or Sulfonamide-Containing Piperazine Analogs

The target compound contains exactly two hydrogen bond acceptor (HBA) atoms: the carbonyl oxygen of the ketone linker and the N4 nitrogen of the piperazine ring. It has zero hydrogen bond donors (HBD) [1]. This HBA=2/HBD=0 profile is a defining feature of the benzoylpiperazine chemotype and distinguishes it from related piperazine series: amide-linked analogs (e.g., N-(3-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide) possess three HBA atoms due to the additional amide carbonyl, while sulfonamide-containing piperazines can have four or more HBA atoms [2]. In the GlyT1 inhibitor structural model reported at 3.4 Å resolution, the benzoylpiperazine chemotype inhibitor binds at the intracellular gate of the transporter, with the carbonyl oxygen and piperazine nitrogen engaging in specific polar contacts within the release pathway [3]. Increasing or decreasing the HBA count by switching from a ketone to an amide or sulfonamide linker would be predicted to alter this binding mode.

hydrogen bonding pharmacophore medicinal chemistry

GlyT1 Inhibitor Scaffold Validation: Benzoylpiperazine Chemotype with Proven In Vivo Oral Efficacy Provides Class-Level Confidence

The benzoylpiperazine scaffold to which this compound belongs was identified through screening of the Roche compound library and subsequently optimized into highly potent GlyT1 inhibitors with demonstrated selectivity over the GlyT2 isoform, favorable drug-like properties, and in vivo efficacy after oral administration [1]. While specific quantitative GlyT1 IC₅₀ data for the 3-bromo-3-chloro disubstituted compound are not publicly reported, the established SAR framework indicates that halogen substitution at the meta position of the benzoyl ring is compatible with, and in certain cases enhances, GlyT1 inhibitory potency. The Roche program identified compounds with sub-100 nM GlyT1 IC₅₀ values within the benzoylpiperazine series [1]. The structural biology of this chemotype has been validated by a 3.4 Å resolution co-crystal structure of GlyT1 in complex with a benzoylpiperazine inhibitor, confirming that the scaffold binds at the intracellular gate of the transporter in an inward-open conformation, overlapping with the glycine-release site [2]. This structural validation distinguishes the benzoylpiperazine ketone chemotype from benzylpiperazine, phenylpiperazine, and other piperazine subclasses that lack a defined binding mode at GlyT1.

glycine transporter 1 GlyT1 inhibitor CNS drug discovery

Purity Specification: Certified 97–98% Purity Provides Batch-to-Batch Reproducibility Assurance for Research Procurement

Multiple independent vendors specify minimum purity levels for this compound: AKSci certifies ≥97% purity (Catalog 2233EQ) , while Leyan specifies 98% purity (Product No. 1314492) . These purity specifications are documented and batch-traceable, with certificates of analysis (COA) available upon request. The compound is supplied as a solid (light beige to light orange appearance) and is recommended for long-term storage in cool, dry conditions . This level of documented purity is essential for quantitative biological assays, where impurities at levels exceeding 3–5% can confound dose-response measurements, produce off-target effects, or generate false-positive screening hits. In contrast, several positional isomer analogs (e.g., the ortho-bromo and para-bromo isomers) are listed by vendors at 95% purity, representing a potentially meaningful difference in total impurity burden for sensitive biochemical or cell-based experiments.

quality control purity procurement

Rotatable Bond Count of 2 Defines a Conformationally Restricted Scaffold Relative to Alkyl-Linked Piperazine Derivatives

The target compound contains exactly two rotatable bonds as computed by Cactvs 3.4.6.11: the bond connecting the carbonyl carbon to the piperazine N1, and the bond connecting the piperazine N4 to the 3-chlorophenyl ring [1]. This low rotatable bond count reflects a relatively rigid, planar benzoylpiperazine core with limited conformational flexibility. In contrast, alkyl-linked piperazine derivatives such as 1-(4-bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-one (CAS 952182-60-4) contain a three-carbon alkyl spacer that introduces two additional rotatable bonds (total ≥4), increasing conformational entropy and reducing ligand efficiency in target binding . The low rotatable bond count of the benzoylpiperazine ketone scaffold is consistent with the observation that benzoylpiperazine GlyT1 inhibitors achieve high ligand efficiency due to their pre-organized conformation that closely matches the binding-competent geometry observed in the GlyT1 co-crystal structure [2].

conformational restriction rotatable bonds ligand efficiency

Best-Fit Research and Industrial Application Scenarios for 3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone


Glycine Transporter 1 (GlyT1) Inhibitor Probe Development and SAR Expansion

This compound is most appropriately deployed as a benzoylpiperazine scaffold probe for GlyT1 inhibitor structure-activity relationship (SAR) studies. The dual meta-halogen substitution pattern provides a defined chemical starting point for systematic variation of the benzoyl ring halogen (Br → Cl, F, I, CF₃) and the N-phenyl ring substituent (Cl → Br, OCH₃, CH₃), enabling exploration of the halogen-bonding landscape at the GlyT1 intracellular binding site characterized by Shahsavar et al. (2021) at 3.4 Å resolution [1]. The compound's HBA=2/HBD=0 profile and rotatable bond count of 2 make it a well-defined, conformationally restrained template compatible with structure-based design workflows. Its validated benzoylpiperazine chemotype has demonstrated in vivo oral efficacy in preclinical models [2].

Positional Isomer Reference Standard for Analytical Method Development

Given the existence of at least four C₁₇H₁₆BrClN₂O positional isomers (ortho-bromo, para-bromo, and para-chloro variants), this compound—with its unique dual meta-substitution pattern and InChIKey WAANQOJUQNTYPK-UHFFFAOYSA-N [3]—serves as an essential reference standard for developing HPLC, LC-MS, or NMR methods capable of resolving positional isomers in reaction mixtures, purity assessments, or metabolomic profiling studies. Its certified purity of 97–98% from multiple vendors supports its use as a calibration standard.

Halogenated Benzoylpiperazine Building Block for Parallel Synthesis Libraries

As a disubstituted benzoylpiperazine bearing two chemically orthogonal halogen handles (aryl-Br and aryl-Cl), this compound can serve as a diversification point for parallel synthesis. The aryl bromide is amenable to Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type cross-coupling reactions, while the aryl chloride offers a second, less reactive site for sequential functionalization. This chemoselectivity profile enables the construction of focused libraries around the benzoylpiperazine core for screening against GPCR, transporter, or ion channel targets. The XLogP3 of 4.3 [3] places the compound in a lipophilicity range suitable for CNS drug discovery programs.

Negative Control or Inactive Comparator for mCPP-Based Serotonergic Studies

The 3-chlorophenylpiperazine (mCPP) substructure present in this compound is a known pharmacophore for serotonin receptor engagement, with 1-(3-chlorophenyl)piperazine itself acting as a 5-HT receptor agonist [4]. However, the addition of the 3-bromobenzoyl group at the piperazine N1 position fundamentally alters the pharmacophore. This compound may therefore serve as a structurally related but potentially serotonergically silent comparator in studies designed to isolate the contribution of the free piperazine NH (present in mCPP but acylated here) to 5-HT receptor binding and functional activity.

Quote Request

Request a Quote for 3-Bromophenyl 4-(3-chlorophenyl)piperazinyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.